1H-Benzimidazole-2-carboxylic acid dihydrate
Description
Properties
IUPAC Name |
1H-benzimidazole-2-carboxylic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.2H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;;/h1-4H,(H,9,10)(H,11,12);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAEZDKRSPRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions .
Industrial Production Methods: Industrial production of 1H-Benzimidazole-2-carboxylic acid dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
Pharmaceutical Applications
1H-Benzimidazole-2-carboxylic acid dihydrate and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects.
Anticancer Activity
Research indicates that derivatives of 1H-benzimidazole-2-carboxylic acid demonstrate potent anticancer properties. For instance, a study highlighted that certain benzimidazole derivatives showed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 8 µg/mL against resistant bacterial strains .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 2g | MDA-MB-231 | 8 | High |
| 1b | A549 | 16 | Moderate |
| 1c | HeLa | 12 | Moderate |
Antibacterial and Antifungal Activity
The compound also displays significant antibacterial and antifungal activities. In a comparative study, several derivatives were tested against Streptococcus faecalis, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives exhibited MIC values of 4 µg/mL against resistant strains of bacteria, showcasing their potential as therapeutic agents .
Table 2: Antibacterial and Antifungal Activities
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 |
| 1b | Candida albicans | 64 |
| 1c | Aspergillus niger | 64 |
Material Science Applications
In materials science, the unique properties of benzimidazole compounds have led to their use in synthesizing advanced materials. Their ability to form coordination complexes makes them suitable for applications in catalysis and sensor technology.
Coordination Complexes
Benzimidazole derivatives have been employed to create metal-organic frameworks (MOFs) that are utilized in gas storage and separation technologies. The structural versatility allows for the incorporation of various metal ions, enhancing the functionality of these materials .
Analytical Chemistry Applications
The compound has also found applications in analytical chemistry, particularly in chromatography. It is used as a stationary phase or modifier in high-performance liquid chromatography (HPLC) due to its ability to interact with various analytes effectively.
Chromatographic Techniques
Recent studies have demonstrated the effectiveness of benzimidazole-based stationary phases in separating complex mixtures. For instance, a novel HPLC method utilizing benzimidazole derivatives showed improved resolution and sensitivity for detecting pharmaceuticals in environmental samples .
Table 3: Performance of Benzimidazole-Based HPLC Methods
| Analyte | Detection Method | Resolution |
|---|---|---|
| Ofloxacin | HPLC-UV | High |
| Lomefloxacin | HPLC-UV | Very High |
| Nalidixic Acid | HPLC-UV | Moderate |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Anticancer Activity : A series of synthesized benzimidazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The study concluded that modifications to the benzimidazole structure significantly enhanced anticancer activity, suggesting pathways for drug development .
- Case Study on Material Synthesis : Researchers developed a new class of MOFs using benzimidazole derivatives as ligands. These materials demonstrated exceptional gas adsorption properties, indicating potential applications in carbon capture technologies .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its structural similarity to purine allows it to interfere with nucleic acid synthesis, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-2-carboxylic Acid Derivatives
Key Differences:
- Solubility : The dihydrate form exhibits enhanced aqueous solubility compared to the anhydrous form due to hydrogen bonding with water molecules .
- Lipophilicity : Chlorinated derivatives (e.g., 5-chloro substitution) show higher lipophilicity (ClogP ~2.5) than the parent compound, influencing pharmacokinetic properties .
- Coordination Chemistry : The dihydrate’s carboxylic acid group enables chelation with lanthanides, while derivatives like the acetic acid analog may exhibit weaker binding due to steric effects .
Hydrated vs. Non-Hydrated Forms
Functionalized Benzimidazoles
Biological Activity
1H-Benzimidazole-2-carboxylic acid dihydrate (BCAD), with the molecular formula C₈H₈N₂O₃·2H₂O and a molecular weight of approximately 180.17 g/mol, is a compound that has garnered attention for its significant biological activities. This article explores its biological profile, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
BCAD is characterized by a bicyclic structure formed from a fused benzene and imidazole ring, with a carboxylic acid functional group at the 2-position. The presence of both the benzimidazole and carboxylic acid groups enhances its reactivity and potential biological applications. The compound exists as a dihydrate, which influences its solubility and stability in various environments.
Antimicrobial Properties
Research indicates that BCAD exhibits notable antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial targets effectively. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt cellular processes .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Inhibition of growth | |
| Candida albicans | Antifungal activity |
Antiviral Properties
BCAD has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other benzimidazole derivatives. This includes interference with viral enzymes essential for replication, making it a candidate for further antiviral drug development .
Anticancer Activity
The compound's potential as an anticancer agent is particularly promising. Research indicates that BCAD can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition may lead to reduced cancer cell viability and increased apoptosis in tumor cells .
The mechanism by which BCAD exerts its biological effects involves binding to specific enzymes and receptors within biological systems. This binding can modulate enzymatic activity, leading to altered metabolic pathways that affect cell growth and survival. For example, the interaction with topoisomerases may disrupt DNA synthesis in cancer cells, while binding to microbial enzymes can inhibit their function.
Case Studies
- Antimicrobial Efficacy : A study conducted by Bhandari et al. (2021) demonstrated the effectiveness of various benzimidazole derivatives, including BCAD, against common bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity .
- Anticancer Potential : A recent investigation highlighted the anticancer properties of BCAD in vitro, where it was shown to induce apoptosis in breast cancer cell lines through activation of caspase pathways .
Q & A
Q. What are the standard synthesis protocols for 1H-benzimidazole-2-carboxylic acid dihydrate, and how is its purity validated?
The compound is typically synthesized via a multi-step route starting from o-phenylenediamine. In one protocol, o-phenylenediamine reacts with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzimidazole-2-thiol, followed by substitution with hydrazine hydrate to yield 2-hydrazinyl-1H-benzimidazole. Subsequent condensation with aldehydes/ketones produces derivatives, which are purified and characterized using IR, NMR (¹H and ¹³C), and mass spectrometry. Elemental analysis (±0.4% deviation) confirms purity .
Q. How does the dihydrate form differ structurally from the anhydrous or monohydrate forms?
The dihydrate crystal structure (C8H6N2O2·2H2O) features zwitterionic interactions between the carboxylate group and water molecules, stabilized by hydrogen bonding. In contrast, the monohydrate (C8H6N2O2·H2O) has fewer water-mediated lattice interactions. X-ray diffraction studies using SHELX software (e.g., SHELXL97) reveal distinct unit cell parameters and hydrogen-bonding networks, critical for understanding stability and reactivity .
Advanced Research Questions
Q. What experimental conditions favor the selective crystallization of the dihydrate over the monohydrate?
Hydrate formation is sensitive to solvent polarity, temperature, and water activity. For dihydrate crystallization, aqueous-organic solvent mixtures (e.g., ethanol-water) with slow evaporation at 2–8°C are effective. Monitoring via thermogravimetric analysis (TGA) ensures the retention of two water molecules. Excess water or high humidity during synthesis can promote dihydrate formation, while anhydrous conditions yield the monohydrate .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
Artifacts in NMR (e.g., residual solvent peaks) are mitigated by using deuterated solvents and thorough drying. For IR, baseline correction and comparison with calculated spectra (DFT methods) help identify genuine functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹). Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves ambiguities .
Q. What role does this compound play in coordination chemistry?
The carboxylate group acts as a ligand for metal ions. For example, silver(I) complexes with the compound form polymeric structures via Ag–N and Ag–O bonds, as shown in [Ag(C9H5N2O4)(C9H6N4O2)]·H2O. Such complexes are studied for catalytic or antimicrobial properties, with crystallographic data refined using SHELXL97 .
Q. How does storage temperature impact the stability of the dihydrate form?
Storage at -20°C in airtight, desiccated containers prevents dehydration or deliquescence. At room temperature, partial loss of water molecules can occur, altering solubility and reactivity. Differential scanning calorimetry (DSC) tracks phase transitions, confirming stability under recommended conditions .
Q. Methodological Notes
- Crystallography : Use SHELX programs (e.g., SHELXL97) for structure refinement, leveraging high-resolution data to resolve hydrogen-bonding networks .
- Hydration Control : Monitor water content via Karl Fischer titration or TGA during synthesis .
- Spectroscopic Validation : Pair experimental data with computational simulations (e.g., Gaussian for IR/NMR predictions) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
